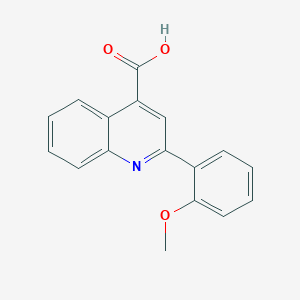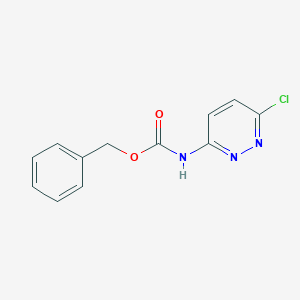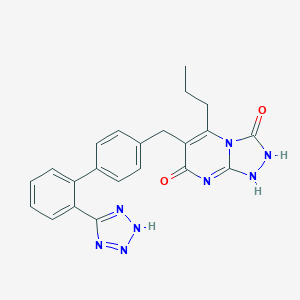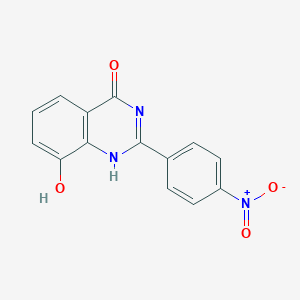
8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one, also known as GW 806742X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one involves its interaction with specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound also targets the activity of certain proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one have been investigated in various studies. This compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which contribute to the development of inflammatory diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one in lab experiments include its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying their functions. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one. These include investigating its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Further studies are also needed to determine its optimal dosage, administration, and potential side effects. Additionally, the development of novel synthetic methods for this compound may lead to the discovery of new analogs with improved properties.
Synthesis Methods
The synthesis of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one involves the condensation of 4-nitroaniline with 2-cyanophenol in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions, including reduction, cyclization, and oxidation, to obtain the final product.
Scientific Research Applications
The potential therapeutic applications of 8-Hydroxy-2-(4-nitro-phenyl)-3H-quinazolin-4-one have been studied extensively. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Its ability to inhibit the activity of certain enzymes and proteins has also been investigated for the treatment of various diseases.
properties
CAS RN |
172462-88-3 |
|---|---|
Molecular Formula |
C14H9N3O4 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
8-hydroxy-2-(4-nitrophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9N3O4/c18-11-3-1-2-10-12(11)15-13(16-14(10)19)8-4-6-9(7-5-8)17(20)21/h1-7,18H,(H,15,16,19) |
InChI Key |
FKPMZNSEGYFIDN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC2=C(C(=C1)O)N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
synonyms |
4(1H)-Quinazolinone, 8-hydroxy-2-(4-nitrophenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



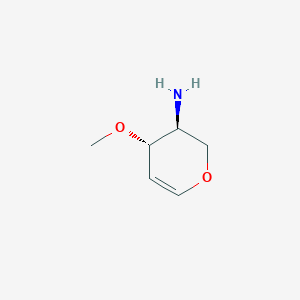

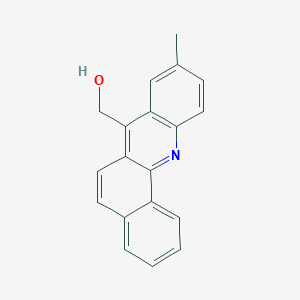

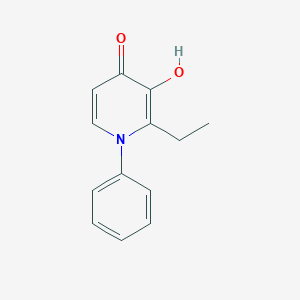

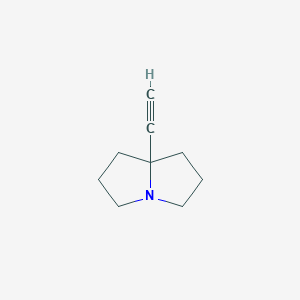
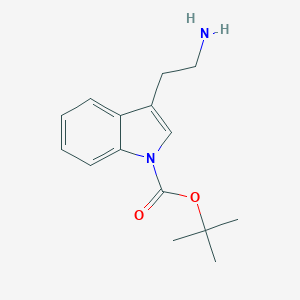
![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)
![1-[(S)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B69655.png)
